Benzo[b]thiophene-3-methanol, 7-chloro-
Description
Benzo[b]thiophene-3-methanol, 7-chloro- (CAS: 142181-53-1) is a halogenated benzothiophene derivative with the molecular formula C₉H₇ClOS and a molecular weight of 198.67 g/mol . This compound features a hydroxymethyl (-CH₂OH) group at position 3 and a chlorine atom at position 7 on the benzo[b]thiophene scaffold. It is commercially available as a solid for laboratory use, with applications in medicinal chemistry and drug discovery due to its structural versatility .
Properties
IUPAC Name |
(7-chloro-1-benzothiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBEHOZYXSGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methyl-7-chlorobenzo[b]thiophene
The primary route involves bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) in a linear alkane solvent (e.g., n-heptane). Key parameters include:
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Solvent : Linear alkanes (C6–C8) replace environmentally hazardous carbon tetrachloride, offering improved safety and efficacy.
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Reagents : NBS (1.05 equiv) and benzoyl peroxide (0.05 equiv) as initiator.
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Conditions : Irradiation with a 200W bulb, reflux for 4–6 hours.
Example Reaction :
29.3 g of 3-methyl-7-chlorobenzo[b]thiophene in 228.5 g n-heptane, with 29.89 g NBS and 1.94 g benzoyl peroxide, yields 24.33 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (58% molar yield, 98.2% purity).
Hydrolysis of 3-Bromomethyl Intermediate
The bromomethyl group is hydrolyzed to methanol under basic conditions:
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Conditions : Reflux at 80°C for 2 hours.
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Yield : ~90% conversion to Benzo[b]thiophene-3-methanol, 7-chloro-.
Solvent Optimization and Environmental Impact
Comparative Performance of Linear Alkanes
Data from patent CN113480517A highlights solvent effects on yield and purity:
| Solvent | Molar Yield | HPLC Purity | Environmental Impact |
|---|---|---|---|
| n-Heptane | 58% | 98.2% | Low toxicity |
| Carbon tetrachloride | 54% | 94.0% | Ozone-depleting |
n-Heptane enhances reaction efficiency while eliminating ozone-layer risks.
Alternative Synthetic Pathways
Direct Oxidation of 3-Methyl Derivatives
While less common, direct oxidation of 3-methyl-7-chlorobenzo[b]thiophene using KMnO₄ in acidic media has been explored:
Cyclization of Precursors
Though excluded sources mention cyclization routes, patent data suggests indirect approaches via bromination-hydrolysis are industrially preferred for scalability and purity.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-methanol, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or alter the oxidation state of the sulfur atom.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce benzo[b]thiophene-3-methanol without the chloro group .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Benzo[b]thiophene derivatives, including 7-chloro-3-methanol, have been studied for their antifungal properties. Specifically, this compound is identified as an impurity of Sertaconazole, an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. The presence of the benzo[b]thiophene moiety enhances the biological activity of these compounds, making them potential candidates for developing new antifungal therapies .
Synthetic Pathways
Recent studies have demonstrated novel synthetic routes for functionalizing benzo[b]thiophene derivatives. For instance, a method involving C3-chlorination using sodium hypochlorite has been developed, which allows for subsequent coupling reactions with phenylboronic acid through Suzuki–Miyaura coupling. This reaction highlights the utility of 7-chloro derivatives as intermediates in synthesizing more complex pharmaceutical compounds .
Material Science
Organic Electronics
Benzo[b]thiophene derivatives are also explored in the field of organic electronics due to their favorable electronic properties. The incorporation of chlorine substituents can modify the electronic characteristics of these compounds, enhancing their conductivity and stability in organic semiconductor applications. This makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Environmental Applications
Pollution Mitigation
Compounds like benzo[b]thiophene-3-methanol, 7-chloro- are being investigated for their potential in environmental remediation. Their ability to interact with various pollutants suggests they could be used to develop new materials for adsorbing harmful substances from wastewater or soil .
Case Studies
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-methanol, 7-chloro- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antifungal or anticancer effects . The compound’s sulfur-containing ring structure allows it to interact with proteins and other biomolecules, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Halogenation Patterns
- 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives
- Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5) has a molecular weight of 256.71 g/mol and an ester group at position 2. Its structural similarity to the target compound is 0.84 (based on functional group alignment) .
- 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid (CAS: 1393803-55-8) shares a chlorine atom but differs in substitution position (6 vs. 7), reducing similarity to 0.88 .
Functional Group Modifications
- Benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS: 617706-21-5):
- 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone (Product No. JRD1189): Features an acetyl (-COCH₃) group at position 2 and dual halogens (Cl, F). Molecular weight: 228.67 g/mol .
Anticancer and Antiviral Activity
- The 7-chloro substitution at position 3 in benzo[b]thiophene derivatives enhances anticancer and antiviral activity by improving binding to cellular targets like kinases or viral proteases .
- Bromine-substituted analogs (e.g., 3-bromo derivatives) show superior analgesic and anti-inflammatory effects compared to chlorine, highlighting the role of halogen electronegativity in activity modulation .
Enzyme Inhibition
- PM11 (a dichlorophenyl-ketone derivative of benzo[b]thiophene): Exhibits potent inhibition of human monoamine oxidase (MAO), with IC₅₀ values in the nanomolar range. The ketone group at position 3 contributes to stronger enzyme interactions compared to the hydroxymethyl group in the target compound .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 7-Chlorobenzo[b]thiophene-3-methanol | 198.67 | -CH₂OH (position 3), -Cl | Not reported | Moderate in polar solvents |
| Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 256.71 | -COOEt, -Cl, -OH | Not reported | High in organic solvents |
| 5-Chloro-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester | 294.68 | -CF₃, -COOCH₃ | Not reported | Low aqueous solubility |
Biological Activity
Benzo[b]thiophene-3-methanol, 7-chloro- is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its involvement in various metabolic pathways. We will also present relevant data tables and case studies that highlight the compound's biological activity.
Benzo[b]thiophene-3-methanol, 7-chloro- exhibits a range of biochemical activities primarily through its interactions with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. This inhibition can significantly alter metabolic pathways, affecting the bioavailability and efficacy of other drugs.
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Moreover, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels.
Table 1: Summary of Cellular Effects
| Effect | Description |
|---|---|
| Gene Expression Modulation | Alters expression of proliferation and apoptosis genes |
| Metabolic Enzyme Inhibition | Inhibits key metabolic enzymes affecting metabolite levels |
| Cell Signaling Pathways | Modulates various signaling pathways impacting cell function |
Molecular Mechanism
At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its biological effects through specific binding interactions with biomolecules. It binds to active sites on enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 results in enzyme inhibition that can affect the metabolism of various substrates .
Temporal Effects in Laboratory Settings
Studies indicate that the stability and degradation of Benzo[b]thiophene-3-methanol, 7-chloro- are critical for its long-term effects on cellular function. Under standard laboratory conditions, the compound remains relatively stable but may degrade over time, reducing its biological activity. Long-term exposure has been shown to result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The biological activity of Benzo[b]thiophene-3-methanol, 7-chloro- varies significantly with dosage levels in animal models. At low doses, it modulates enzyme activity and gene expression without causing significant toxicity. However, higher doses can lead to toxic effects such as liver damage and disruption of metabolic processes. Research has identified threshold effects where specific dosage levels are necessary to elicit a biological response.
Table 2: Dosage Effects Summary
| Dosage Level | Biological Effect | Toxicity |
|---|---|---|
| Low | Modulates enzyme activity | Minimal |
| Moderate | Alters gene expression | Minor toxicity possible |
| High | Causes liver damage; disrupts metabolic processes | Significant toxicity observed |
Metabolic Pathways
Benzo[b]thiophene-3-methanol, 7-chloro- is involved in several metabolic pathways due to its interaction with cytochrome P450 enzymes. This interaction can lead to alterations in metabolic flux and the levels of specific metabolites. Additionally, it affects other metabolic enzymes, further influencing these pathways .
Case Studies
- Anti-Tubercular Activity : A study demonstrated that derivatives of benzothiophenes exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. The structural modifications influenced their efficacy as potential therapeutic agents against tuberculosis .
- Cholinesterase Inhibition : Another study focused on benzothiophene-chalcone hybrids that showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compounds exhibited IC50 values comparable to established inhibitors like galantamine .
Table 3: Case Study Summary on Biological Activity
| Study Focus | Findings | Implications |
|---|---|---|
| Anti-Tubercular Activity | Significant inhibition of Mycobacterium tuberculosis | Potential for new tuberculosis treatments |
| Cholinesterase Inhibition | Potent AChE and BChE inhibitors | Implications for Alzheimer's disease treatments |
Q & A
Q. Q1. What are the recommended methods for synthesizing and characterizing Benzo[b]thiophene-3-methanol, 7-chloro- in academic laboratories?
Methodology:
- Synthesis: A common approach involves halogenation of the benzo[b]thiophene core followed by hydroxymethylation. For example, chlorination at the 7-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions .
- Characterization: Use ¹H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.44–8.06 ppm for benzothiophene derivatives) and elemental analysis (e.g., C: 62.35%, H: 3.17% for similar structures) to verify purity . Mass spectrometry (MS) and IR spectroscopy are critical for functional group identification, particularly the -OH and -Cl moieties .
Q. Q2. How can researchers ensure the purity of Benzo[b]thiophene-3-methanol, 7-chloro- for pharmacological assays?
Methodology:
- Chromatographic purification: Employ HPLC with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the compound. Monitor UV absorption at 254 nm for aromatic systems .
- Thermogravimetric analysis (TGA): Assess thermal stability to detect impurities or decomposition products. For example, similar benzo[b]thiophene derivatives show <5% mass loss below 200°C .
Advanced Research Questions
Q. Q3. How can structural modifications of Benzo[b]thiophene-3-methanol, 7-chloro- optimize its inhibitory activity against human monoamine oxidases (MAOs)?
Methodology:
- Structure-activity relationship (SAR) studies: Introduce substituents (e.g., methoxy, fluoro) at the 2- or 4-positions to enhance binding affinity. For example, 2,4-dichlorophenyl derivatives demonstrated improved MAO-B inhibition (IC₅₀ < 1 μM) .
- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with MAO active sites. Validate with enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Q. Q4. What experimental strategies resolve contradictions in reported mutagenicity data for halogenated benzo[b]thiophenes?
Methodology:
- Ames test variants: Compare results using Salmonella typhimurium TA98 (sensitive to frameshift mutations) and TA100 (base-pair substitutions) under metabolic activation (S9 liver homogenate) .
- In vivo genotoxicity assays: Use transgenic rodent models (e.g., MutaMouse) to assess somatic and germline mutations after chronic exposure .
Q. Q5. How can researchers validate the environmental persistence of Benzo[b]thiophene-3-methanol, 7-chloro- in aquatic systems?
Methodology:
- Hydrolysis studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via GC-MS and calculate half-lives (e.g., t₁/₂ > 30 days at pH 7 indicates high persistence) .
- Photodegradation assays: Expose to UV light (λ = 254 nm) and analyze by HPLC-DAD to identify byproducts (e.g., quinone derivatives) .
Methodological Challenges and Solutions
Q. Q6. What analytical techniques are most reliable for quantifying trace levels of Benzo[b]thiophene-3-methanol, 7-chloro- in biological matrices?
Methodology:
- LC-MS/MS: Use electrospray ionization (ESI) in negative ion mode with deuterated internal standards (e.g., D₄-BPA) to minimize matrix effects. Achieve limits of detection (LOD) < 0.1 ng/mL .
- Solid-phase extraction (SPE): Optimize with hydrophilic-lipophilic balance (HLB) cartridges for recovery rates >85% in plasma or urine .
Q. Q7. How can crystallographic data improve the structural elucidation of Benzo[b]thiophene-3-methanol, 7-chloro- derivatives?
Methodology:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., in DMSO/water). Refine structures using SHELX-97 to determine bond angles (e.g., C-S-C ~95°) and packing motifs .
- Powder XRD: Compare experimental patterns with simulated data (e.g., Mercury 4.0) to confirm polymorphism or hydrate formation .
Data Interpretation and Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in the synthesis of Benzo[b]thiophene-3-methanol, 7-chloro-?
Methodology:
Q. Q9. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
